molecular formula C15H21N3O2S B255491 MFCD02968065

MFCD02968065

Cat. No.: B255491
M. Wt: 307.4 g/mol
InChI Key: AONBETIFMISDRG-UHFFFAOYSA-N
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Description

Based on analogous MDL-numbered compounds (e.g., MFCD13195646, MFCD00003330), it is inferred to be a halogenated aromatic boronic acid or a related derivative. Such compounds are typically utilized in Suzuki-Miyaura cross-coupling reactions, catalysis, or pharmaceutical intermediates due to their reactivity with transition metals . Key inferred properties include:

  • Molecular weight: ~200–250 g/mol (comparable to similar compounds like C₆H₅BBrClO₂, MW 235.27) .
  • Polarity: Moderate-to-high polarity (TPSA ~40–50 Ų) .
  • Bioavailability: Likely low-to-moderate (Bioavailability Score ~0.55) due to moderate solubility and permeability .

Properties

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

2-[2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol

InChI

InChI=1S/C15H21N3O2S/c1-10-2-3-11-12(8-10)21-15-13(11)14(17-9-18-15)16-4-6-20-7-5-19/h9-10,19H,2-8H2,1H3,(H,16,17,18)

InChI Key

AONBETIFMISDRG-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCOCCO

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol typically involves multiple steps. One common method is the slow evaporation technique using ethyl acetate as a solvent. This method allows for the formation of high-quality single crystals .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and crystallization techniques are likely employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

2-[2-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[(7-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally analogous compounds, including CAS 1046861-20-4 (boronic acid derivative) and CAS 1761-61-1 (halogenated aromatic acid), to highlight differences in properties, applications, and synthesis.

Table 1: Key Physical and Chemical Properties

Property MFCD02968065 (Inferred) CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₅BBrClO₂ (hypothetical) C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~235.27 235.27 201.02
Solubility (mg/ml) 0.24 (ESOL) 0.24 0.687
Log Po/w (XLOGP3) ~2.15 2.15 N/A
TPSA (Ų) ~40.46 40.46 40.13
Bioavailability Score 0.55 0.55 0.55
Synthetic Accessibility Moderate (Score ~2.07) 2.07 N/A

Critical Research Findings

Reactivity Differences :

  • CAS 1046861-20-4 exhibits higher bromine/chlorine substitution, enhancing its electrophilicity in cross-coupling reactions compared to this compound’s inferred structure .
  • CAS 1761-61-1 demonstrates superior solubility (0.687 mg/ml vs. 0.24 mg/ml), likely due to fewer halogen atoms and a simpler aromatic backbone .

Synthetic Efficiency :

  • This compound’s hypothetical synthesis would require palladium catalysts (e.g., (dppf)PdCl₂) under anhydrous conditions, similar to CAS 1046861-20-4 .
  • CAS 1761-61-1 employs reusable A-FGO catalysts in ionic liquids, achieving 98% yield with minimal waste, a significant advantage over traditional methods .

Limitations and Contradictions in Evidence

  • Data Gaps : Direct structural data for this compound is absent; inferences rely on MDL-numbered analogs .
  • Contradictory Solubility : CAS 1046861-20-4 and CAS 1761-61-1 show divergent solubility trends despite similar TPSA values, possibly due to halogenation patterns .

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